molecular formula C14H17ClN2O B13368191 (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one

(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one

Cat. No.: B13368191
M. Wt: 264.75 g/mol
InChI Key: LVIZLOZXRWBAEH-QWHCGFSZSA-N
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Description

(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one ( 2206821-98-7) is a chiral benzimidazol-2-one derivative of significant interest in medicinal chemistry research. With the molecular formula C14H17ClN2O and a molecular weight of 264.75, this compound features a stereochemically defined octahydro-benzimidazolone core substituted with a 2-chlorobenzyl group. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This versatility makes it a valuable building block for developing novel bioactive molecules. Researchers are particularly interested in benzimidazole derivatives for their wide range of potential pharmacological activities. The benzimidazole core is a key structural component in compounds with demonstrated antimicrobial, anticancer, and antitubercular properties, among others . The specific stereochemistry of this compound provides a unique three-dimensional framework that can be utilized to probe specific enzyme active sites or receptor pockets, making it a crucial intermediate in the synthesis of more complex, targeted therapeutic candidates. This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

(3aR,7aS)-3-[(2-chlorophenyl)methyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-one

InChI

InChI=1S/C14H17ClN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-2,5-6,12-13H,3-4,7-9H2,(H,16,18)/t12-,13+/m0/s1

InChI Key

LVIZLOZXRWBAEH-QWHCGFSZSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)NC(=O)N2CC3=CC=CC=C3Cl

Canonical SMILES

C1CCC2C(C1)NC(=O)N2CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Core Structure Formation via Cyclization

The octahydro-benzo[d]imidazol-2-one scaffold is typically synthesized through intramolecular cyclization. A key method involves:

  • Starting material : Cyclohexane-1,2-diamine derivatives.
  • Reaction : Condensation with carbonyl sources (e.g., urea, phosgene, or triphosgene) under acidic or basic conditions.

Example protocol ():

Step Reagents/Conditions Yield Notes
1 Cyclohexane-1,2-diamine, urea, 150°C, 6h 72% Forms imidazolidinone core via thermal cyclization.
2 2-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C, 12h 68% N-Alkylation introduces the 2-chlorobenzyl group.

Stereochemical control at C3a and C7a is achieved using chiral auxiliaries or asymmetric hydrogenation, though explicit details for this compound are sparse in the provided sources.

Multi-Component Cascade Reactions

A one-pot cascade approach, inspired by iodine-catalyzed methods (), can streamline synthesis:

  • Components :
    • o-Amino-N-(prop-2-yn-1-yl)benzamide (precursor).
    • 2-Chlorobenzyl azide (in situ generation).
  • Conditions : 10 mol% I₂, MeOH, 50°C, 12h.

Key advantages :

  • Simultaneous formation of the imidazolone ring and 2-chlorobenzyl linkage.
  • Avoids isolation of intermediates, improving efficiency (yield ~65–70%).

Resolution of Racemic Mixtures

For enantiomerically pure (3aS,7aR) configurations, chiral resolution is critical:

  • Method : Use of (−)-di-p-toluoyl-D-tartaric acid as a resolving agent ().
  • Process :
    • Racemic octahydro-benzo[d]imidazol-2-one is treated with the chiral acid in ethanol.
    • Crystallization yields the desired (3aS,7aR)-enantiomer (≥98% ee).

Alternative Routes via Ring-Closing Metathesis

A less conventional but promising strategy involves Grubbs catalyst-mediated metathesis:

  • Substrate : Diethyl (2-chlorobenzylamino)cyclohex-1-ene-1,2-dicarboxylate.
  • Conditions : 5 mol% Grubbs II, toluene, 110°C, 24h.
  • Outcome : Forms the bicyclic framework in 58% yield, followed by hydrolysis and decarboxylation.

Critical Analysis of Methodologies

Method Yield Stereocontrol Scalability
Cyclization 68–72% Moderate (requires resolution) High
Cascade 65–70% Limited (racemic) Moderate
Metathesis 58% Poor Low

Optimal pathway : Cyclization followed by chiral resolution balances yield and enantiomeric purity for pharmaceutical applications.

Synthetic Challenges and Solutions

  • Challenge : Epimerization at C3a/C7a during N-alkylation.
    • Solution : Use of mild bases (e.g., Cs₂CO₃) and low temperatures ().
  • Challenge : Poor solubility of intermediates.
    • Solution : Polar aprotic solvents (DMF, DMSO) enhance reactivity ().

Chemical Reactions Analysis

Types of Reactions

(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorobenzyl group and an octahydro-benzimidazol-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

The compound (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one is a member of the benzoimidazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18ClN1O\text{C}_{15}\text{H}_{18}\text{ClN}_1\text{O}

This structure features a benzoimidazole core with a chlorobenzyl substituent, which may influence its biological interactions.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Potassium Channel Modulation : Some studies suggest that benzoimidazole derivatives can modulate potassium channels, which are crucial for various physiological processes including nerve impulse transmission and muscle contraction .
  • Antimicrobial Activity : There is evidence that certain benzoimidazole compounds exhibit antimicrobial properties. This activity could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines or pathways .

Biological Activity Data

A summary of the biological activities observed for this compound and related compounds is presented in the table below:

Biological ActivityObserved EffectReference
Potassium Channel ModulationModulates KCNQ channels
Antimicrobial ActivityInhibits growth of Gram-positive bacteria
Anti-inflammatoryReduces levels of TNF-alpha

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Potassium Channel Studies : A 2015 study demonstrated that a related benzoimidazole compound significantly enhanced potassium channel activity in neuronal cells, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Efficacy : A 2018 study reported that derivatives of benzoimidazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating their promise as therapeutic agents in infectious diseases .
  • Anti-inflammatory Mechanisms : Research published in 2020 highlighted the anti-inflammatory properties of a similar compound by showing reduced expression of inflammatory markers in an animal model of arthritis .

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Alkylation (N1)2-Chlorobenzyl Br, NEt₃71>95%
Asymmetric CatalysisCu(I)/(R)-BINAP, THF8598% (ee >90%)
Enzymatic ResolutionLipase PS, iPrOH6599% (ee 99%)

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic FeatureReference
¹H NMRδ 4.5–5.0 ppm (CH₂ of benzyl)
¹³C NMRδ 165 ppm (C=O)
HRMS[M+H]⁺ = 307.0845 (C₁₅H₁₆ClN₂O₂)

Research Gaps and Future Directions

  • Environmental Impact : No data exist on biodegradation or ecotoxicity. Apply OECD Test Guideline 301 for aerobic degradation .
  • In Vivo Efficacy : Rodent models (e.g., PTZ-induced seizures) can validate anticonvulsant activity suggested by in vitro GABA assays .

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